Cas no 117583-62-7 (N-(2-methyl-1-phenylpropyl)benzenesulfonamide)

N-(2-methyl-1-phenylpropyl)benzenesulfonamide is a sulfonamide derivative characterized by its phenylpropyl backbone and benzenesulfonamide functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmacologically active molecules. The presence of both aromatic and aliphatic substituents enhances its versatility in chemical transformations, such as nucleophilic substitutions or catalytic coupling reactions. Its structural features may also contribute to binding interactions in biological systems, making it a candidate for further study in medicinal chemistry applications. The compound’s stability under standard conditions facilitates handling and storage in laboratory settings.
N-(2-methyl-1-phenylpropyl)benzenesulfonamide structure
117583-62-7 structure
Product Name:N-(2-methyl-1-phenylpropyl)benzenesulfonamide
CAS No:117583-62-7
MF:C16H19NO2S
MW:289.39256310463
CID:4575141
Update Time:2025-10-18

N-(2-methyl-1-phenylpropyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methyl-1-phenylpropyl)benzenesulfonamide
    • Inchi: 1S/C16H19NO2S/c1-13(2)16(14-9-5-3-6-10-14)17-20(18,19)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3
    • InChI Key: XLDCWFQHDQBMRE-UHFFFAOYSA-N
    • SMILES: C1(S(NC(C2=CC=CC=C2)C(C)C)(=O)=O)=CC=CC=C1

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Additional information on N-(2-methyl-1-phenylpropyl)benzenesulfonamide

Introduction to N-(2-methyl-1-phenylpropyl)benzenesulfonamide (CAS No. 117583-62-7)

N-(2-methyl-1-phenylpropyl)benzenesulfonamide, a compound with the chemical identifier CAS No. 117583-62-7, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural composition of N-(2-methyl-1-phenylpropyl)benzenesulfonamide, featuring a benzenesulfonamide moiety linked to a 2-methyl-1-phenylpropyl group, contributes to its unique chemical properties and functional characteristics.

The benzenesulfonamide group is a key pharmacophore in many active pharmaceutical ingredients (APIs), known for its ability to interact with biological targets such as enzymes and receptors. This interaction often leads to modulatory effects on various physiological pathways, making benzenesulfonamides valuable candidates for drug discovery. The presence of the 2-methyl-1-phenylpropyl group in N-(2-methyl-1-phenylpropyl)benzenesulfonamide further enhances its molecular complexity and may contribute to its solubility, bioavailability, and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of N-(2-methyl-1-phenylpropyl)benzenesulfonamide with potential biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, making it a promising candidate for the development of novel anti-inflammatory agents. Additionally, the structural features of this compound make it a suitable scaffold for further derivatization, allowing for the exploration of analogs with enhanced pharmacological properties.

In vitro studies have begun to unravel the mechanistic aspects of N-(2-methyl-1-phenylpropyl)benzenesulfonamide's interactions with cellular systems. Preliminary data indicate that the compound can modulate the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in the inflammatory response. By inhibiting these enzymes, N-(2-methyl-1-phenylpropyl)benzenesulfonamide may help reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammatory conditions.

The synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to optimize yield and purity. These approaches not only enhance the efficiency of production but also minimize environmental impact, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.

As research continues to progress, N-(2-methyl-1-phenylpropyl)benzenesulfonamide is poised to play a significant role in drug discovery initiatives. Its unique structural features and demonstrated biological activity make it an attractive candidate for further investigation into potential therapeutic applications. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible clinical benefits for patients worldwide.

The future prospects of N-(2-methyl-1-phenylpropyl)benzenesulfonamide are further illuminated by ongoing clinical trials and preclinical studies that aim to evaluate its safety profile and efficacy in model systems. These studies will provide critical insights into its potential as a therapeutic agent and guide the development of optimized formulations for human use. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design will accelerate the process of identifying novel derivatives with improved pharmacokinetic profiles.

In conclusion, N-(2-methyl-1-phenylpropyl)benzenesulfonamide represents a compelling example of how structural innovation can lead to the discovery of new pharmaceutical entities with significant therapeutic potential. Its unique combination of chemical features and biological activities positions it as a valuable asset in the ongoing quest to develop innovative treatments for complex diseases. As research efforts continue to evolve, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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